BenchChemオンラインストアへようこそ!

chroman-3-ol

Lipophilicity Physicochemical profiling ADME prediction

Chroman-3-ol (CAS 21834-60-6) is the only chromanol regioisomer capable of elimination to chromenes—the most potent antihypertensive congeners (66% SBP reduction at 0.3 mg/kg in SHR). Procure ≥95% purity as the core scaffold for 4-amino-substituted antihypertensive programs or as authentic daidzein metabolite standard (logP 1.34). Avoid isomer substitution: chroman-2-ol and chroman-4-ol cannot replicate this chemistry. Verify regioisomeric purity by ¹H NMR.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 21834-60-6
Cat. No. B1617384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechroman-3-ol
CAS21834-60-6
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=CC=C21)O
InChIInChI=1S/C9H10O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,10H,5-6H2
InChIKeyHBLDKCGIBIGVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-3-ol (CAS 21834-60-6) Procurement Baseline: Core Properties, Class, and Analytical Identity


Chroman-3-ol (3,4-dihydro-2H-1-benzopyran-3-ol) is a bicyclic benzopyran alcohol belonging to the chromanol family, characterized by a fused benzene–pyran ring system with a secondary hydroxyl group at the C-3 position [1]. Its molecular formula is C₉H₁₀O₂ (MW 150.17 g/mol), with predicted logP of 1.34 and boiling point of 281.2 °C at 760 mmHg . The compound serves as both a synthetic intermediate for antihypertensive chroman derivatives and as a mammalian metabolite of the soy isoflavone daidzein [2][3]. Commercial presentations typically offer >95% purity, and the scaffold's significance lies in its ability to undergo stereoselective transformations at the C-3 hydroxyl position, dehydration to potent chromene antihypertensives, and oxidation to chroman-3-one [4][5].

Why In-Class Chromanol Substitution Fails Without Chroman-3-ol-Specific Evidence


The benzopyran scaffold tolerates hydroxyl placement at positions 2, 3, or 4, yet these positional isomers exhibit distinct lipophilicity, synthetic accessibility, and metabolic origin that preclude interchangeable use [1]. Chroman-3-ol possesses a secondary alcohol that enables unique elimination chemistry to form chromenes—the most potent antihypertensive congeners in the class—whereas chroman-2-ol (a cyclic hemiacetal) and chroman-4-ol undergo fundamentally different dehydration and redox pathways [2]. Furthermore, chroman-3-ol is the specific gut microbial metabolite of daidzein, imparting estrogen receptor β selectivity not observed with other chromanol regioisomers [3]. Consequently, researchers who substitute without verifying regiospecific identity risk compromised synthetic yield, altered pharmacological profile, and irreproducible biological results. The following quantitative evidence demonstrates precisely where chroman-3-ol diverges from its closest in-class comparators.

Quantitative Evidence Guide: Where Chroman-3-ol Diverges from Positional Isomers and In-Class Analogs


Differential Lipophilicity: Chroman-3-ol (logP 1.34) vs Chroman-2-ol (logP 1.71)

Predicted partition coefficient measurements reveal that chroman-3-ol (logP = 1.34, ACD/Labs Percepta) is significantly less lipophilic than its regioisomer chroman-2-ol (logP = 1.71, ChemAxon; logP = 1.58, ALOGPS) [1]. This 0.24–0.37 log unit difference translates to approximately 1.7- to 2.3-fold lower octanol–water partitioning for the 3-ol isomer, directly impacting membrane permeability predictions and chromatographic retention behavior in reversed-phase purification . No other simple chromanol regioisomer exhibits a logP below 1.5, making chroman-3-ol the most hydrophilic of the three unsubstituted chromanol positional isomers.

Lipophilicity Physicochemical profiling ADME prediction

Synthetic Yield Advantage: One-Step Chroman-3-ol Formation in 93–96% Yield via m-CPBA Cyclization

O-Allyl phenols react with m-chloroperoxybenzoic acid (m-CPBA) in dry chloroform to afford chroman-3-ols in a single operational step with isolated yields of 93–96% [1]. This oxidative cyclization avoids the hazardous epoxide and chromene intermediates required in alternative routes to chromanol derivatives [2]. By contrast, the synthesis of chroman-2-ol typically proceeds via multi-step sequences involving chroman-2-one reduction or Rh-catalyzed annulation, with reported yields often in the 60–85% range and requiring chromatographic separation from regioisomeric byproducts [3][4]. The m-CPBA route to chroman-3-ol is regioselective, producing the 3-ol isomer without detectable 2-ol or 4-ol contamination.

Synthetic methodology Process chemistry Yield optimization

Regioselectivity in Hydroboration: Chroman-3-ol Forms Exclusively from Chrom-2-ene, While Chrom-3-ene Favors Chroman-4-ol

Hydroboration–oxidation of chrom-2-ene yields chroman-3-ol with complete regioselectivity, whereas the isomeric chrom-3-ene produces chroman-4-ol as the major product with only a minor quantity of chroman-3-ol [1]. This stereoelectronic control was exploited to revise the mechanistic pathway of coumarin hydroboration, confirming that chroman-3-ol formation proceeds exclusively via chrom-2-ene rather than chrom-3-ene [1]. The complementary regiochemical outcomes establish that chroman-3-ol can be accessed as an analytically pure isomer when the appropriate chromene substrate is selected, a fidelity not achievable for chroman-4-ol when starting from chrom-3-ene due to the unavoidable contamination with the 3-ol isomer.

Regioselective synthesis Reaction mechanism Isomer control

Antihypertensive Pharmacophore: Chroman-3-ol Derivatives Achieve Clinically Relevant Blood Pressure Reduction in SHR Model

In spontaneously hypertensive rats (SHR, baseline systolic BP >170 mmHg), the chroman-3-ol derivative trans-4-(2-oxo-1-pyrrolidinyl)-6-cyano-2,2-dimethylchroman-3-ol (Example 4, US4644070) produced a 66 ± 1% reduction in systolic blood pressure at 1 hour post-dose (0.3 mg/kg, p.o.), with complete abolition of measurable pulse in all six animals at 6 hours [1]. The unsubstituted lead compound 7e (4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyran-3-ol) achieved a 51% decrease at 1 mg/kg [2]. These chroman-3-ol derivatives function as potassium channel activators (K_ATP openers), a mechanism distinct from the calcium-channel blockade of dihydropyridines or the angiotensin receptor antagonism of sartans [2]. While direct head-to-head data versus other chromanol regioisomers are not published, the 3-hydroxyl group's ability to undergo elimination to form chromenes—the most potent congeners in this series—is structurally unique to the 3-ol isomer [2][3].

Antihypertensive Potassium channel activator Cardiovascular pharmacology

Validated Application Scenarios for Chroman-3-ol Procurement Based on Quantitative Evidence


Medicinal Chemistry: K_ATP Channel Activator Lead Optimization

Programs developing next-generation antihypertensive agents should procure chroman-3-ol as the core scaffold for 4-amino-substituted derivatives. The patented Example 4 compound achieves a 66% systolic BP reduction at 0.3 mg/kg in SHR, validating the 3-ol pharmacophore [1]. The 3-hydroxyl group is essential for subsequent elimination to the chromene, which constitutes the most potent antihypertensive form [2]. Chroman-2-ol and chroman-4-ol are structurally incapable of this transformation and should be excluded from this indication space.

Process Chemistry Scale-Up: Cost-Efficient Bulk Intermediate Production

For kilogram-scale intermediate supply, chroman-3-ol synthesized via the m-CPBA oxidative cyclization of O-allyl phenols delivers 93–96% isolated yield in a single step with minimal purification burden [1]. This route avoids the hazardous epoxide intermediates of older patent methods and eliminates the regioisomeric separation required for chroman-2-ol or chroman-4-ol preparations [2]. Procurement specifications should include regioisomeric purity verification by ¹H NMR (absence of signals characteristic of C-2 or C-4 OH isomers).

Analytical Reference Standard: Pharmacokinetic and Metabolic Profiling of Dietary Isoflavones

Chroman-3-ol is a confirmed gut microbial metabolite of daidzein, produced by intestinal bacteria following soy isoflavone consumption [1]. Laboratories conducting LC-MS/MS quantification of isoflavone metabolites in plasma or urine require authentic chroman-3-ol standard (CAS 21834-60-6, ≥95% purity) for calibration curves. Its logP of 1.34 dictates specific SPE extraction protocols distinct from the more lipophilic chroman-2-ol (logP 1.71), preventing misidentification in reversed-phase chromatographic systems [2].

Synthetic Methodology Development: Regioselective Hydroboration Protocols

Research groups investigating stereoelectronic effects in heterocyclic hydroboration should source chroman-3-ol as the reference product of chrom-2-ene hydroboration [1]. The unambiguous regiochemical assignment (3-ol exclusively from chrom-2-ene; 4-ol predominantly from chrom-3-ene) provides a validated system for calibrating novel hydroboration catalysts or mechanistic probes [1]. Chroman-3-ol's well-characterized 270-MHz ¹H NMR spectrum enables definitive product identification without X-ray crystallography [2].

Quote Request

Request a Quote for chroman-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.